molecular formula C12H8S B1670422 Dibenzothiophene CAS No. 132-65-0

Dibenzothiophene

Cat. No.: B1670422
CAS No.: 132-65-0
M. Wt: 184.26 g/mol
InChI Key: IYYZUPMFVPLQIF-UHFFFAOYSA-N
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Description

Dibenzothiophene is an organosulfur compound consisting of two benzene rings fused to a central thiophene ring. It has the chemical formula C₁₂H₈S and is a colorless solid. This compound is commonly found as an impurity in fossil fuels, particularly in petroleum and coal. It is known for its stability and resistance to desulfurization, making it a significant target for environmental and industrial research .

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

Dibenzothiophene exerts its effects primarily through its interactions with sulfur-specific metabolic pathways. In microbial desulfurization, bacteria such as Rhodococcus and Pseudomonas species utilize enzymes encoded by the dsz operon to cleave the carbon-sulfur bonds in this compound, converting it to 2-hydroxybiphenyl and other metabolites . This process involves multiple steps, including oxidation and reduction reactions, facilitated by specific enzymes.

Comparison with Similar Compounds

    Thiophene: A simpler sulfur-containing heterocycle with a single five-membered ring.

    Benzothiophene: Similar to dibenzothiophene but with only one benzene ring fused to the thiophene ring.

    Dibenzofuran: Similar structure but with an oxygen atom instead of sulfur.

Uniqueness: this compound is unique due to its stability and resistance to desulfurization, making it a challenging target for environmental remediation. Its structure allows for diverse chemical transformations, making it valuable in synthetic chemistry and industrial applications .

Properties

IUPAC Name

dibenzothiophene
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InChI

InChI=1S/C12H8S/c1-3-7-11-9(5-1)10-6-2-4-8-12(10)13-11/h1-8H
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InChI Key

IYYZUPMFVPLQIF-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3S2
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Molecular Formula

C12H8S
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DSSTOX Substance ID

DTXSID0047741
Record name Dibenzothiophene
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Molecular Weight

184.26 g/mol
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Physical Description

Colorless solid; [Hawley] White crystalline powder with a stench; [MSDSonline]
Record name Dibenzothiophene
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Boiling Point

332.5 °C
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Solubility

Very soluble in ethanol and benzene. Soluble in chloroform, and methanol, In water, 1.47 mg/L water at 25 °C
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Vapor Pressure

0.000205 [mmHg], 2.05X10-4 mm Hg at 25 °C /extrapolated/
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Color/Form

Colorless crystals

CAS No.

132-65-0
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Melting Point

99.5 °C
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Synthesis routes and methods I

Procedure details

1.5-2 g of the catalysts of Examples 1-4 were placed in a quartz boat which was in turn inserted into a horizontal quartz tube and placed into a Lindberg furnace. The temperature was raised to 370° C. in about one hour with N2 flowing at 50 cc/m, and the flow continued for 1.5 h at 370° C. N2 was switched off and 10% H2S/H2 then added to the reactor at 20 cc/m, the temperature increased to 400° C., and held there for 2 hours. The heat was then shut off and the catalyst cooled in flowing H2S/H2 to 70° C., at which point this flow was discontinued and N2 was added. At room temperature, the quartz tube was removed and the material transferred into a N2 purged glove box. Catalysts were evaluated in a 300 cc modified Carberry batch reactor designed for constant hydrogen flow. The catalyst was pilled and sized to 20/40 mesh and one gram was loaded into a stainless steel basket, sandwiched between a layer of mullite beads. 100 cc of liquid feed, containing 5 wt % dibenzothiophene in decalin was added to the autoclave. A hydrogen flow of 100 cc/min was passed through the reactor and the pressure was maintained at 3150 kPa using a back pressure regulator. The temperature was raised to 350° C. at 5-6 deg/min and run until either 50% DBT was converted or until 7 hours was reached. A small aliquot of product was removed every 30 minutes and analyzed by GC. Rate constants for the overall conversion as well as the conversion to the reaction products biphenyl (BP) and cyclohexylbenzene (CHB) were calculated as described by M. Daage and R. R. Chianelli [J. Cat. 149, 414-27 (1994)] and are shown in Table 1. As described in that article, high selectivities to cyclohexylbenzene relative to BP during the desulfurization reaction are a good indication of a catalyst with high hydrodenitrogenation activity, whereas high selectivities of BP relative to CHB indicates a catalyst with high hydrodesulfurization activity.
[Compound]
Name
quartz
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0 (± 1) mol
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reactant
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reactant
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H2S H2
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reactant
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H2S H2
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reactant
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[Compound]
Name
catalysts
Quantity
1.75 (± 0.25) g
Type
catalyst
Reaction Step Eight

Synthesis routes and methods II

Procedure details

Benzidine sulfone used as the diamine component in the synthesis of the novel copolyamide is a known compound, and it can be prepared, for example, by a method comprising reacting biphenyl with sulfur in the presence of anhydrous aluminum chloride to form dibenzothiophene, oxidizing dibenzothiophene with hydrogen peroxide to form dibenzothiophene-5,5'-dioxide, nitrating the dioxide with concentrated nitric acid to form 3,7-dinitrodibenzothiophene-5,5'-dioxide and reducing the so formed dioxide with stannous chloride in the state acidified by hydrochloric acid to form benzidine sulfone.
Quantity
0 (± 1) mol
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[Compound]
Name
diamine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dibenzothiophene
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Reactant of Route 3
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
Reactant of Route 6
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